

methyl 5-amino-1H-indazole-3-carboxylate

molecular weight

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Compound of Interest

Compound Name: methyl 5-amino-1H-indazole-3-carboxylate

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An In-depth Technical Guide to **Methyl 5-amino-1H-indazole-3-carboxylate**: A Cornerstone Building Block in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This guide focuses on a key derivative, **Methyl 5-amino-1H-indazole-3-carboxylate**, detailing its fundamental properties, synthesis, and critical applications as a synthetic intermediate in the creation of targeted therapeutics.

Core Molecular Characteristics

Methyl 5-amino-1H-indazole-3-carboxylate is a stable, crystalline organic compound that serves as a versatile precursor in multi-step synthetic pathways.^[1] Its structure features three key functional groups ripe for chemical modification: the amino group at the 5-position, the ester at the 3-position, and the pyrazolic nitrogen atoms of the indazole core. This trifecta of reactivity allows for the systematic and controlled introduction of diverse pharmacophores, making it an invaluable tool for building libraries of compounds for biological screening.

Physicochemical and Structural Data

A summary of the essential physicochemical properties for **Methyl 5-amino-1H-indazole-3-carboxylate** is provided below. These parameters are fundamental for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ N ₃ O ₂	[1][2][3][4]
Molecular Weight	191.19 g/mol	[2][3][4]
CAS Number	660411-95-0	[1][3]
Appearance	Colorless crystal	[1]
Density (Predicted)	1.413 g/cm ³	[1][5]
Boiling Point (Predicted)	432.2 °C at 760 mmHg	[1][5]
Synonyms	5-Amino-1H-indazole-3-carboxylic acid methyl ester	[1][3]

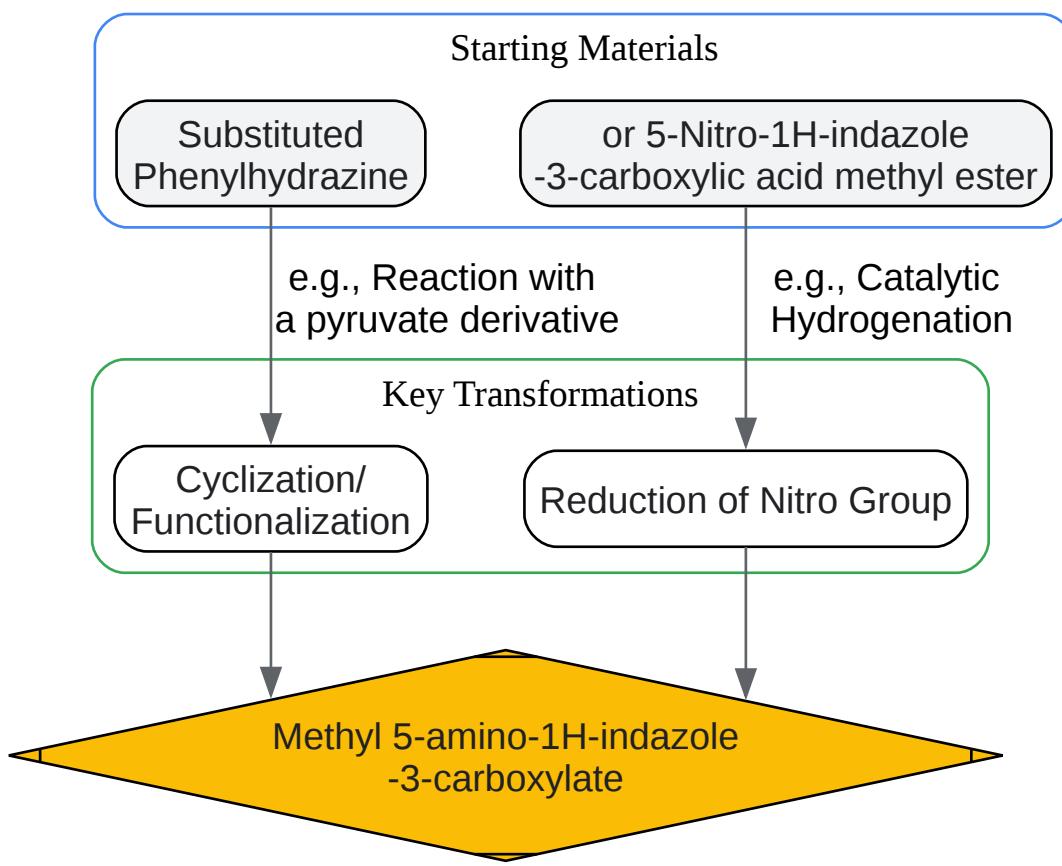
Synthesis and Chemical Reactivity

The synthesis of **Methyl 5-amino-1H-indazole-3-carboxylate** is a well-established process in organic chemistry, typically starting from more readily available precursors. Understanding its synthesis provides insight into its reactivity and potential for derivatization.

General Synthetic Pathway

A common preparative route involves the cyclization of an appropriately substituted phenylhydrazine derivative or the functionalization of a pre-existing indazole core. One general method involves the reaction of indazole with methyl chloroformate, followed by an amination reaction to install the amino group at the 5-position.[1] An alternative conceptual workflow for producing the parent scaffold, methyl 1H-indazole-3-carboxylate, involves the esterification of indazole-3-carboxylic acid.[6]

The diagram below illustrates a generalized synthetic workflow for obtaining the target molecule.



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Caption: Generalized synthetic strategies for **Methyl 5-amino-1H-indazole-3-carboxylate**.

Critical Role in Drug Discovery: A Scaffold for Kinase Inhibitors

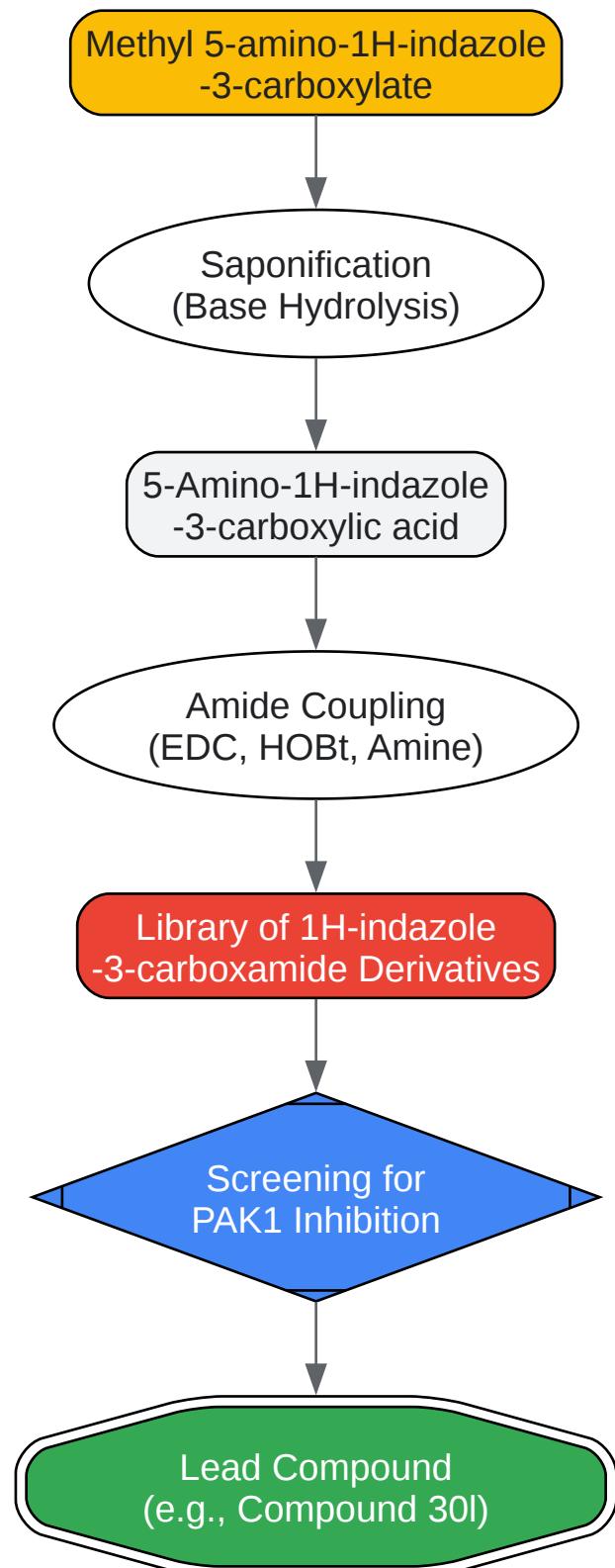
The indazole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell proliferation and survival. **Methyl 5-amino-1H-indazole-3-carboxylate** is a frequently utilized starting material for these complex molecules.^[7]

Case Study: Development of PAK1 Inhibitors

P21-activated kinase 1 (PAK1) is a recognized target in oncology, with its aberrant activation linked to tumor progression, migration, and invasion. The development of potent and selective PAK1 inhibitors is a significant challenge in medicinal chemistry.^[8]

Researchers have successfully used a fragment-based screening approach to identify 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors.^[8] The synthesis of these inhibitors relies on the reactivity of **Methyl 5-amino-1H-indazole-3-carboxylate**. The ester group is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of carboxamide derivatives. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

The workflow for this application is outlined below.



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Caption: Workflow for developing PAK1 inhibitors from the title compound.

This strategic derivatization led to the discovery of compounds with excellent enzyme inhibition (IC_{50} in the nanomolar range) and high selectivity for PAK1 over other kinases.^[8] Such findings underscore the value of **Methyl 5-amino-1H-indazole-3-carboxylate** as a foundational element in targeted cancer therapy research.

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the synthesis of an N-substituted-1H-indazole-3-carboxamide, a common reaction employing a derivative of the title compound. This protocol is based on general procedures for amide coupling reactions.

Objective: To synthesize an N-aryl-5-amino-1H-indazole-3-carboxamide from 5-amino-1H-indazole-3-carboxylic acid.

Step 1: Hydrolysis of the Methyl Ester

- Dissolve **Methyl 5-amino-1H-indazole-3-carboxylate** in a suitable solvent mixture (e.g., methanol/water).
- Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
- Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-amino-1H-indazole-3-carboxylic acid.

Step 2: Amide Bond Formation

- To a solution of 5-amino-1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBr (1.2 equivalents).
- Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (3 equivalents), to the mixture.

- Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
- Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-amino-1H-indazole-3-carboxamide.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **Methyl 5-amino-1H-indazole-3-carboxylate** and its derivatives.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[1][9]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
- Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). In case of ingestion, seek medical attention.[10]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

Methyl 5-amino-1H-indazole-3-carboxylate is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its inherent structural features provide a robust and versatile platform for the synthesis of complex, biologically active molecules. Its proven utility in the development of potent and selective kinase inhibitors for cancer therapy highlights its significance in contemporary drug discovery. As research into targeted therapies continues to expand, the demand for such well-defined and highly functionalized building blocks will undoubtedly grow, cementing the role of **Methyl 5-amino-1H-indazole-3-carboxylate** in the future of pharmaceutical development.

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